molecular formula C22H22FNO4S2 B12181502 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12181502
M. Wt: 447.5 g/mol
InChI Key: ZHHSDFRDCAAQJF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound that belongs to the class of oxathiine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxathiine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl and fluorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Oxidation of the thiophene ring: The thiophene ring can be oxidized to the dioxidotetrahydrothiophene moiety using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thiophene ring or other functional groups.

    Reduction: Reduction of the oxathiine ring or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the dioxidotetrahydrothiophene moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the fluorobenzyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the presence of both the dioxidotetrahydrothiophene and fluorobenzyl moieties, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H22FNO4S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H22FNO4S2/c23-18-8-6-16(7-9-18)14-24(19-10-13-30(26,27)15-19)22(25)20-21(29-12-11-28-20)17-4-2-1-3-5-17/h1-9,19H,10-15H2

InChI Key

ZHHSDFRDCAAQJF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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